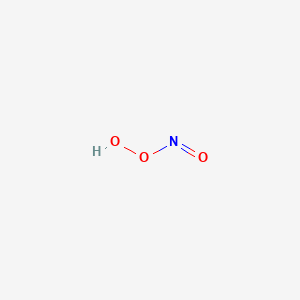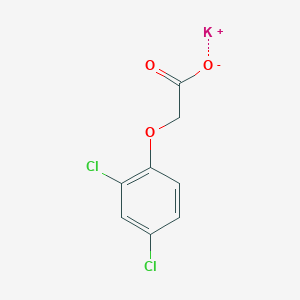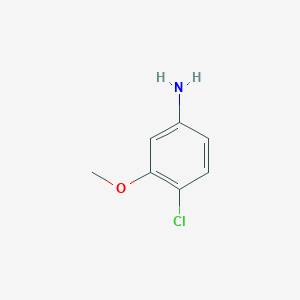
4-Chloro-3-methoxyaniline
概要
説明
4-Chloro-3-methoxyaniline, also known as 4-Chloro-m-anisidine, is an organic compound with the molecular formula C7H8ClNO. It is a colorless liquid with a faint odor and is soluble in water. This compound is an aromatic amine, a type of organic compound that contains a nitrogen atom attached to an aromatic ring. It is used in organic synthesis, as a pharmaceutical intermediate, and as a dye precursor.
科学的研究の応用
Soil Metabolism : Briggs and Ogilvie (1971) found that 4-Chloro-3-methoxyaniline is metabolized in soil to a mixture of compounds through a free radical mechanism. This study is significant for understanding the environmental fate of this compound in agricultural settings (Briggs & Ogilvie, 1971).
Chemical Synthesis : Zhao, Lei, and Guo (2017) synthesized 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, indicating the potential of this compound in organic synthesis (Zhao, Lei, & Guo, 2017).
Wastewater Treatment : Chaturvedi and Katoch (2020) evaluated Fenton-like oxidation for the degradation of methoxyanilines, including this compound, in wastewater. Their findings are relevant for the treatment of industrial effluents (Chaturvedi & Katoch, 2020).
Analytical Chemistry : Voogt et al. (1984) developed a method for determining this compound in water samples, which is crucial for environmental monitoring (Voogt, Haak, Geerdink, & Brinkman, 1984).
Polymer Research : Sayyah, El-Salam, and Bahgat (2002) investigated the aqueous polymerization of 3-methoxyaniline, a related compound, which can give insights into the polymerization behavior of this compound (Sayyah, El-Salam, & Bahgat, 2002).
Photocatalytic Degradation : Khan et al. (2012) studied the photocatalytic degradation of this compound in water, highlighting its potential for environmental remediation (Khan, Mir, Haque, Muneer, Vijayalakshmi, & Boxall, 2012).
Carcinogenic Potential : Tiedink et al. (1991) assessed the genotoxic effects of nitrosated 4-chloro-methoxyindole, a structurally related compound, which has implications for understanding the health risks associated with methoxyaniline derivatives (Tiedink, Haan, Jongen, & Koeman, 1991).
Nonlinear Optical Materials : Siva et al. (2019) synthesized and studied 4-methoxyanilinium perchlorate, a compound related to this compound, for its potential in optical limiting device applications (Siva, Bahadur, Shameem, Murugan, Athimoolam, & Suresh, 2019).
Safety and Hazards
4-Chloro-3-methoxyaniline is toxic if inhaled or in contact with skin . It causes skin and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical assistance if swallowed .
作用機序
Target of Action
It’s structurally similar to aniline metabolites, suggesting it may interact with similar biological targets .
Mode of Action
Given its structural similarity to aniline derivatives, it’s plausible that it interacts with its targets in a similar manner .
Pharmacokinetics
Its bioavailability, therefore, remains unknown. Its physicochemical properties suggest it may have some degree of lipophilicity, which could influence its absorption and distribution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-methoxyaniline . For instance, its stability may be affected by temperature and light exposure. Additionally, its efficacy could be influenced by the pH of its environment .
特性
IUPAC Name |
4-chloro-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKBDFVSILQKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518242 | |
| Record name | 4-Chloro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13726-14-2 | |
| Record name | 4-Chloro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


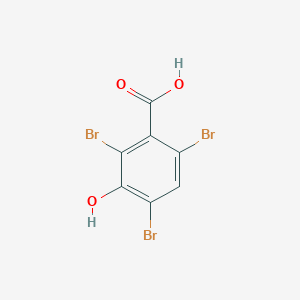


![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)

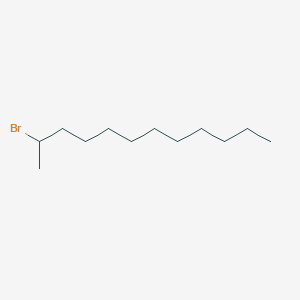
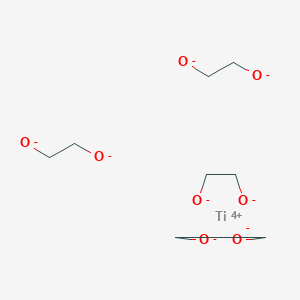
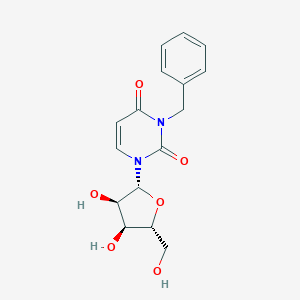
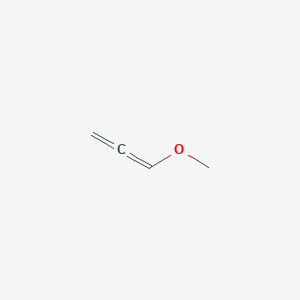
![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)
![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)
